molecular formula C21H19ClN2O2S B413872 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B413872
M. Wt: 398.9g/mol
InChI Key: UKPMPTKMODEISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the introduction of the chloro-methylphenyl group, and the construction of the hexahydrobenzothieno[2,3-d]pyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a similar phenyl group.

    Metoclopramide: A compound with a similar pyrimidinone core.

    Ivermectin: A compound with a similar furan ring.

Uniqueness

2-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential therapeutic effects.

Properties

Molecular Formula

C21H19ClN2O2S

Molecular Weight

398.9g/mol

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H19ClN2O2S/c1-11-6-7-12(10-14(11)22)15-8-9-16(26-15)19-23-20(25)18-13-4-2-3-5-17(13)27-21(18)24-19/h6-10,19,24H,2-5H2,1H3,(H,23,25)

InChI Key

UKPMPTKMODEISW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C3NC4=C(C5=C(S4)CCCC5)C(=O)N3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C3NC4=C(C5=C(S4)CCCC5)C(=O)N3)Cl

Origin of Product

United States

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